molecular formula C25H30N2O6 B2964133 methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate CAS No. 125218-68-0

methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate

Cat. No.: B2964133
CAS No.: 125218-68-0
M. Wt: 454.523
InChI Key: PJIKQLHZKLXFSG-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate is a compound primarily utilized in the field of organic synthesis. It belongs to a class of compounds known for their intricate structures and is often employed in the synthesis of peptides due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate typically begins with the preparation of the amino acid precursors. The process involves several steps, including protection of amino groups to prevent unwanted reactions. tert-Butoxycarbonyl and 9H-fluoren-9-ylmethoxycarbonyl groups are used as protective groups due to their effectiveness in stabilizing the molecule during synthesis.

Step-by-step synthetic route:

  • Amino Acid Preparation: : The starting material, often an amino acid, undergoes protection of the amino group.

  • Coupling Reaction: : The protected amino acids are then coupled using a peptide coupling reagent, forming the desired compound.

  • Purification: : The compound is purified using chromatographic techniques to achieve the desired purity.

Industrial Production Methods

On an industrial scale, the production of this compound is carried out in batch reactors. The process is automated to ensure precise control over reaction conditions such as temperature, pH, and reaction time. This ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate is known to undergo various reactions, including:

  • Oxidation: : It can be oxidized under specific conditions to form different oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out to modify its functional groups.

  • Substitution: : The compound is susceptible to nucleophilic substitution reactions, which are often utilized in peptide synthesis.

Common Reagents and Conditions

  • Oxidation: : Typically uses oxidizing agents like potassium permanganate.

  • Reduction: : Employs reducing agents such as lithium aluminium hydride.

  • Substitution: : Utilizes nucleophiles such as amines or alcohols under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. In peptide synthesis, the primary goal is to achieve the formation of longer peptide chains with high specificity.

Scientific Research Applications

Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate is pivotal in several scientific research areas:

  • Chemistry: : Used extensively in organic synthesis, particularly in the preparation of peptides and complex organic molecules.

  • Biology: : Facilitates the study of protein structures and functions.

  • Medicine: : Contributes to drug development, especially in designing peptide-based drugs.

  • Industry: : Applied in the synthesis of biomaterials and in the field of biotechnology for developing novel therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in peptide bond formation. Its protected amino groups ensure that reactions occur at desired locations without unwanted side reactions.

Molecular Targets and Pathways

  • Targets: : Predominantly targets amino groups in peptide synthesis.

  • Pathways: : Involves standard organic reaction pathways, such as nucleophilic substitution and peptide coupling.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

When compared to other peptide synthesis reagents, methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate stands out due to its stable protective groups and high reactivity, which are essential for efficient peptide synthesis.

List of Similar Compounds

  • Methyl (2S)-2-aminobutanoate

  • tert-Butoxycarbonyl-L-phenylalanine methyl ester

  • 9H-Fluoren-9-ylmethoxycarbonyl chloride

By offering stability and specificity, this compound remains a crucial compound in both research and industrial applications.

Properties

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(29)26-14-13-21(22(28)31-4)27-24(30)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,26,29)(H,27,30)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIKQLHZKLXFSG-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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